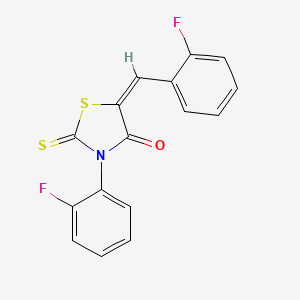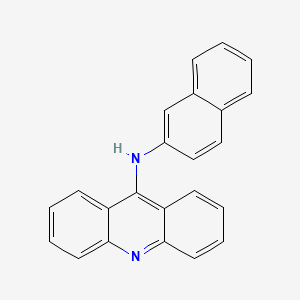![molecular formula C13H15N3O2S B11677241 N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11677241.png)
N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 4-ethylphenol with a suitable thiadiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide
- N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-fluorophenyl)urea
- N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea
Uniqueness
N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its specific structural features, such as the presence of the 4-ethylphenoxy group, which may confer unique biological activities and chemical reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C13H15N3O2S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
N-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H15N3O2S/c1-3-10-4-6-11(7-5-10)18-8-12-15-16-13(19-12)14-9(2)17/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
Clé InChI |
YKJGYNDXTDAKBX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-dichloro-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11677162.png)
![3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11677170.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677175.png)
![N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11677183.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11677184.png)

![N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677193.png)
![2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11677196.png)
![(5E)-5-({5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677201.png)


![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11677219.png)
![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677225.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11677227.png)
